2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile
Description
2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile is a benzonitrile derivative featuring a methylsulfanyl (-SMe) group at the 2-position and a pyrrole ring at the 6-position.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-6-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODBOOBBGDNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1C#N)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile typically involves the functionalization of a benzonitrile derivative. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile precursor is reacted with a methylsulfanyl group donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound 2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile (reported in ) serves as a relevant comparator due to shared functional groups (methylsulfanyl, nitrile) but distinct substitution patterns and additional groups:
Research Findings and Implications
Hydrogen Bonding and Crystal Packing :
- The comparator compound forms infinite chains via N–H···N interactions, which stabilize its crystal structure along the [1 1 −1] direction . In contrast, the pyrrole group in the target compound may engage in weaker C–H···N or π-π stacking interactions, depending on protonation state and substituent orientation.
Electronic Effects: The electron-withdrawing nitrile groups in both compounds enhance polarity, but the additional amino and phenyl groups in the comparator increase steric bulk and electronic diversity. This could influence solubility, with the target compound likely being more lipophilic due to the pyrrole ring.
Biological Relevance :
- highlights that structural features in the comparator correlate with medical activity. For the target compound, the pyrrole moiety (a common pharmacophore) may offer distinct binding interactions in biological systems, though empirical data are lacking.
Biological Activity
2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data from various studies.
Chemical Structure
The compound features a benzonitrile core substituted with a methylsulfanyl group and a pyrrole ring, which may contribute to its biological activities. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound can induce apoptosis in various cancer cell lines, including A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both bacterial and fungal strains. Minimum inhibitory concentration (MIC) assays revealed that it effectively inhibits the growth of multi-drug resistant bacteria and certain fungi, with MIC values ranging from 7.8 to 93.7 µg/mL for various pathogens .
Table 2: Antimicrobial Activity Data
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems. Studies suggest that it can mitigate oxidative stress in neuronal cells, thus protecting against neurodegenerative conditions .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death through caspase activation.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability, contributing to its antibacterial effects.
- Neuroprotection : The compound may reduce reactive oxygen species (ROS) levels and enhance antioxidant defenses in neuronal cells.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- In Vivo Cancer Models : Administration of the compound in mouse models demonstrated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
- Microbial Infection Models : Infected mice treated with the compound showed a marked decrease in bacterial load compared to untreated controls, indicating its effectiveness in vivo against infections.
Q & A
Basic: What synthetic routes are available for 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, the pyrrole ring may be introduced using a Buchwald-Hartwig amination or Suzuki-Miyaura coupling to a brominated benzonitrile precursor. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-synthetic modifications, such as thioether formation via alkylation of a thiol intermediate, require inert atmospheres to prevent oxidation .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and pyrrole protons (δ ~6.5–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₁N₂S requires m/z 215.0682).
- FT-IR: Nitrile stretching (~2220 cm⁻¹) and C–S bond (~650 cm⁻¹) are key markers .
Advanced: How does this compound interact with biological targets like DPP-4?
Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina) predict interactions with DPP-4’s catalytic site. The nitrile group may coordinate with Zn²⁺ in the active site, while the pyrrole ring engages in π-π stacking with Tyr547. Competitive inhibition assays (IC₅₀ determination) and surface plasmon resonance (SPR) can validate binding affinity. Comparative analysis with sitagliptin (a known DPP-4 inhibitor) is recommended to benchmark activity .
Advanced: What structure-activity relationship (SAR) trends are observed for derivatives of this compound?
Methodological Answer:
- Methylsulfanyl Group: Replacement with bulkier thioethers (e.g., phenylsulfanyl) reduces solubility but may enhance membrane permeability.
- Pyrrole Substituents: Electron-withdrawing groups (e.g., nitro) on the pyrrole improve enzymatic inhibition but increase toxicity.
- Nitrile Position: Ortho-substitution (as in the target compound) favors steric complementarity with DPP-4 over meta-substitution .
Advanced: How can stability studies be designed to assess degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- HPLC-MS Monitoring: Track degradation products (e.g., hydrolysis of nitrile to amide or oxidation of methylsulfanyl to sulfoxide).
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Advanced: What computational tools are suitable for predicting metabolic fate and toxicity?
Methodological Answer:
- CYP450 Metabolism Prediction: Software like StarDrop or MetaSite identifies likely oxidation sites (e.g., sulfanyl group).
- Toxicity Profiling: Use Derek Nexus or ProTox-II to assess mutagenicity (Ames test alerts) and hepatotoxicity.
- ADME Prediction: SwissADME estimates logP (~2.8), suggesting moderate lipophilicity and blood-brain barrier penetration risk .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 for DPP-4) and buffer conditions (pH 7.4 PBS).
- Control Compounds: Include sitagliptin as a positive control to normalize activity across studies.
- Data Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from variable purity (>95% by HPLC) or solvent effects (DMSO vs. saline) .
Basic: What are the challenges in quantifying this compound in complex matrices like plasma?
Methodological Answer:
- Sample Preparation: Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) reduces matrix interference.
- LC-MS/MS Detection: Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Quantify via MRM transitions (e.g., m/z 215 → 152).
- Calibration Curve: Linear range of 1–1000 ng/mL with deuterated internal standards (e.g., d₃-methylsulfanyl analog) improves accuracy .
Advanced: What strategies mitigate synthetic impurities in large-scale production for research use?
Methodological Answer:
- Chromatographic Purification: Flash chromatography (silica gel, 20% EtOAc/hexane) removes unreacted pyrrole precursors.
- Crystallization: Recrystallization from ethanol/water yields >99% purity.
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to minimize byproducts like sulfoxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
